![molecular formula C26H18Br2O4 B11085670 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11085670.png)
6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
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Overview
Description
1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a benzoyl group, bromine atoms, and a dihydrocyclopropa[c]chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopropanation: Formation of the cyclopropane ring through a reaction involving diazo compounds and transition metal catalysts.
Chromene Formation: Construction of the chromene core via cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or DNA.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE stands out due to its complex structure, which combines multiple functional groups and a unique chromene core
Properties
Molecular Formula |
C26H18Br2O4 |
---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
1a-benzoyl-6-bromo-1-(4-bromobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C26H18Br2O4/c1-2-25(22(29)16-8-10-17(27)11-9-16)21-19-14-18(28)12-13-20(19)32-24(31)26(21,25)23(30)15-6-4-3-5-7-15/h3-14,21H,2H2,1H3 |
InChI Key |
IPLSURYGKQOYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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